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Compound of Interest

Compound Name: 6-Methyl-4-nitropicolinic acid

Cat. No.: B1589157

An Application Guide to 6-Methyl-4-nitropicolinic Acid in Organic Synthesis

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug
development professionals on the use of 6-Methyl-4-nitropicolinic acid (6M4NPA). It explores
the compound's synthesis, key reactions, and applications, with a focus on the underlying
chemical principles and practical laboratory protocols.

Introduction: A Multifunctional Heterocyclic
Intermediate

6-Methyl-4-nitropicolinic acid, with the CAS Number 30235-16-6, is a highly functionalized
pyridine derivative that serves as a valuable building block in modern organic synthesis.[1] Its
structure is characterized by a pyridine ring substituted with three distinct functional groups: a
carboxylic acid at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-
position.[1] This unique arrangement of electron-donating (methyl) and electron-withdrawing
(nitro, carboxyl) groups imparts a specific electronic and steric profile, making it a versatile
precursor for more complex molecules and a subject of interest in mechanistic studies.[1][2]

The pyridine nitrogen and the adjacent carboxylic acid group can act in concert as a bidentate
chelating agent, allowing 6M4NPA to form stable complexes with various metal ions.[1][2] This
property is crucial for its application in coordination chemistry and catalysis. Furthermore, each
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functional group offers a handle for selective chemical transformations, opening pathways to a

diverse range of substituted heterocyclic compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of 6-Methyl-4-nitropicolinic acid is

provided below.

Property Value Reference
6-Methyl-4-nitropyridine-2-

IUPAC Name ] ] [1]
carboxylic acid

CAS Number 30235-16-6 [1]

Molecular Formula C7HsN204 [1]

Molecular Weight 182.13 g/mol [1]
Beige to light yellow crystalline

Appearance ] [1]
solid

Melting Point 172-175°C [1]

Boiling Point 378.0 £ 42.0 °C (Predicted) [3]

Density 1.477 + 0.06 g/cm3 (Predicted) [3]

pKa 2.95 + 0.10 (Predicted) [3]

B Soluble in methanol, DMSO;
Solubility [1][2]

insoluble in water.

Essential Safety and Handling

Proper handling of 6-Methyl-4-nitropicolinic acid is critical to ensure laboratory safety. The

compound is an irritant and requires careful management.

» Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a lab

coat, and safety goggles or a face shield to prevent skin and eye contact.[1][4]
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» Ventilation: All handling, weighing, and reactions should be performed inside a certified
chemical fume hood to avoid inhalation of dust or vapors.[1][4]

o Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated
area. Keep it away from incompatible materials such as strong oxidizing agents.[1][5]

o First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. For
eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical
attention.[1][4]

GHS Hazard Information

Hazard Class Statement
Skin Irritation H315: Causes skin irritation.[4]
Eye Irritation H319: Causes serious eye irritation.[4]

Synthesis of 6-Methyl-4-nitropicolinic Acid

The synthesis of 6M4NPA is not trivial and typically involves multi-step procedures starting from
simpler pyridine derivatives. One documented method involves the oxidation of a pre-
functionalized pyridine ring.

Protocol 1: Oxidation of 2-Bromo-6-methyl-4-
hitropyridine

This protocol demonstrates the synthesis of 6M4NPA via the oxidation of a brominated
precursor. The rationale behind this approach is that the bromo group at the 2-position can be
effectively replaced by a carboxylic acid function through oxidation. Chromium(VI) oxide in
concentrated sulfuric acid is a powerful oxidizing agent capable of this transformation.

Causality: The strong acidic medium (H2SOa4) protonates the pyridine nitrogen, making the ring
more resistant to oxidation, while the chromium trioxide selectively targets the carbon-bromine
bond, leading to the desired carboxylic acid. Temperature control is crucial; initial cooling
prevents runaway reactions, while subsequent heating ensures the reaction goes to
completion.[1]
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Reagents & Conditions Work-up & Purification

Starting Material Final Product

. . - 1. Add CrOs at 0°C . 1. Quench with ice water e e
G-Bromo-ifin-rcnoertll;y;j-srgtropyndmﬂ Oxidation 2. Stir at RT, 4h Isolation | 2. Precipitate at -20°C I Purification 6-Methyl-4-nitropicolinic acid
s b l 3. Heat to 70°C, 30 min | l 3. Recrystallize (Water/Methanol) |

Click to download full resolution via product page
Caption: Workflow for the synthesis of 6M4NPA via oxidation.
Step-by-Step Methodology:

 Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-
bromo-6-methyl-4-nitropyridine (2.07 mmol) in concentrated sulfuric acid.[1]

o Oxidation: While maintaining the temperature at 0°C, slowly add chromium(VI) oxide (CrOs,
8.28 mmol). Caution: CrOs is highly toxic and a strong oxidant.

e Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

» Heating: Heat the reaction mixture to 70°C for 30 minutes to ensure the reaction is complete.

[1]

e Precipitation: Cool the mixture back to room temperature and then carefully pour it over a
beaker of ice water. The product will begin to crystallize.

« |solation: Allow the mixture to stand at -20°C overnight to maximize precipitation. Collect the
resulting beige crystals by vacuum filtration.

 Purification: Recrystallize the crude product from a mixture of water and methanol to yield
pure 6-Methyl-4-nitropicolinic acid.[1]

Key Applications in Organic Synthesis

The true utility of BM4NPA lies in the selective transformations of its functional groups,
providing access to a wide array of substituted pyridines.
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The Nitro Group: A Gateway to Amines

The nitro group is a versatile functional group primarily used as a precursor to an amino group.
The resulting 6-methyl-4-aminopicolinic acid is a valuable intermediate for pharmaceuticals and
functional materials. Catalytic hydrogenation is the most common and efficient method for this
transformation due to its clean reaction profile.[6]

Causality: A heterogeneous catalyst, typically palladium on carbon (Pd/C), adsorbs both the
substrate and hydrogen gas onto its surface. This proximity facilitates the transfer of hydrogen
atoms to the nitro group, reducing it sequentially to nitroso, hydroxylamino, and finally the
amino group, with water as the only byproduct.

Reaction Scheme

Hz (g), Pd/C
Solvent (e.g., EtOH)
RT, atmospheric pressure

6M4NPA » 6-Methyl-4-aminopicolinic acid

Click to download full resolution via product page
Caption: Reduction of 6M4NPA to its corresponding amine.
Protocol 2: Catalytic Hydrogenation of 6M4NPA

e Setup: To a solution of 6-Methyl-4-nitropicolinic acid (1.0 mmol) in a suitable solvent like
ethanol or acetic acid in a round-bottom flask, add a catalytic amount of 10% Palladium on
Carbon (Pd/C) (typically 5-10 mol%).[7]

o Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (Hz). This can
be done using a hydrogen-filled balloon for reactions at atmospheric pressure or in a Parr
shaker for higher pressures.

o Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress
by thin-layer chromatography (TLC) or HPLC.
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« Filtration: Once the reaction is complete (disappearance of starting material), carefully filter
the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be
pyrophoric when dry; do not allow the filter cake to dry completely in the air.

« |solation: Remove the solvent from the filtrate under reduced pressure to yield 6-methyl-4-
aminopicolinic acid, which can be further purified by recrystallization if necessary.

The Carboxylic Acid Group: Decarboxylation and
Derivatization

The carboxylic acid group is another key reactive site. Its decarboxylation has been a subject
of mechanistic studies, where the electronic effects of the methyl and nitro groups on the
reaction rate are of significant interest.[1]

Mechanistic Insight: The decarboxylation of picolinic acids is thought to proceed through a
zwitterionic intermediate. The electron-withdrawing nitro group at the 4-position stabilizes the
negative charge that develops on the pyridine ring during the transition state, thereby
influencing the reaction kinetics.
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Caption: Simplified mechanism of 6M4NPA decarboxylation.

Beyond decarboxylation, the carboxylic acid can be readily converted to esters, amides, or acid
chlorides, providing further avenues for constructing complex molecules.

Coordination Chemistry: A Bidentate Ligand

As mentioned, 6M4NPA can act as a bidentate ligand, coordinating to metal centers through
the pyridine nitrogen and one of the carboxylate oxygens to form a stable five-membered ring.
[2] This has been demonstrated in the synthesis of cobalt complexes.[1] The electronic
properties of the ligand, modulated by the electron-donating methyl group and the electron-
withdrawing nitro group, directly influence the stability, geometry, and reactivity of the resulting
metal complex.[2]
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Coordination Bond

6M4NPA Ligand

Pyridine Ring Coordination Bond

Click to download full resolution via product page
Caption: Chelation of a metal ion by 6M4NPA.

Analytical Characterization

Confirming the identity and purity of 6M4NPA and its derivatives is essential. A multi-technique
approach is recommended.
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. . Expected Observations for
Analytical Technique Reference
6M4ANPA

Aromatic protons typically
observed in the & 8.5-9.0 ppm

1H NMR _ [1]
range. A singlet for the methyl

group protons.

Carboxylic acid carbonyl
carbon signal around 6 170

13C NMR ppm. Signals for aromatic [1]
carbons and the methyl

carbon.

Electrospray lonization (ESI) in
Mass Spectrometry negative mode should show [1]
the [M-H]~ ion at m/z 181.

Characteristic absorption
bands for the C=0 stretch of
the carboxylic acid (~1700-

Infrared (IR) Spec. 1750 cm~1), and [1]
asymmetric/symmetric
stretches for the NOz group
(1300-1600 cm~1).

C, H, N, and O content should
] be within £0.4% of the
Elemental Analysis ) [1]
theoretical values for

C7HsN20a4.

Conclusion and Future Outlook

6-Methyl-4-nitropicolinic acid is more than just a chemical compound; it is a versatile tool for
synthetic chemists. Its well-defined reactive sites allow for predictable and selective
transformations, making it an ideal starting material for the synthesis of novel heterocyclic
structures. Its ability to act as a chelating ligand opens doors for applications in catalysis and
materials science. Future research may further exploit its unique electronic properties to
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develop new pharmaceuticals, functional materials, and bespoke catalysts for challenging
chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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